2-Methyl-3-thiosemicarbazide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Antibacterial and Antifungal Activity:

2-Methyl-3-thiosemicarbazide has been investigated for its potential antibacterial and antifungal properties. Studies have shown that it exhibits activity against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa []. Additionally, research suggests antifungal activity against Candida albicans and Aspergillus niger []. However, further research is needed to determine the effectiveness and mechanism of action of 2-Methyl-3-thiosemicarbazide against these microorganisms.

Antiparasitic Activity:

Studies have explored the potential antiparasitic activity of 2-Methyl-3-thiosemicarbazide against various parasites, including Leishmania and Trypanosoma cruzi, the causative agents of leishmaniasis and Chagas disease, respectively. The research suggests that 2-Methyl-3-thiosemicarbazide may possess antiparasitic properties, but further investigation is necessary to understand its efficacy and safety profile in this context.

Inhibition of Enzyme Activity:

2-Methyl-3-thiosemicarbazide has been shown to inhibit the activity of certain enzymes, including urease and xanthine oxidase [, ]. Urease is an enzyme involved in the breakdown of urea, while xanthine oxidase is an enzyme involved in purine metabolism. Inhibition of these enzymes may have potential applications in various fields, such as the treatment of kidney stones and gout, respectively. However, further research is needed to determine the clinical efficacy and safety of 2-Methyl-3-thiosemicarbazide for these purposes.

Other Potential Applications:

-Methyl-3-thiosemicarbazide has been investigated for its potential applications in other areas of scientific research, including:

- Cancer research: Studies have explored the potential antitumor effects of 2-Methyl-3-thiosemicarbazide, but further research is needed to determine its efficacy and safety in cancer treatment [].

- Neurodegenerative diseases: Research suggests that 2-Methyl-3-thiosemicarbazide may have neuroprotective properties, but further investigation is needed to understand its potential role in the treatment of neurodegenerative diseases.

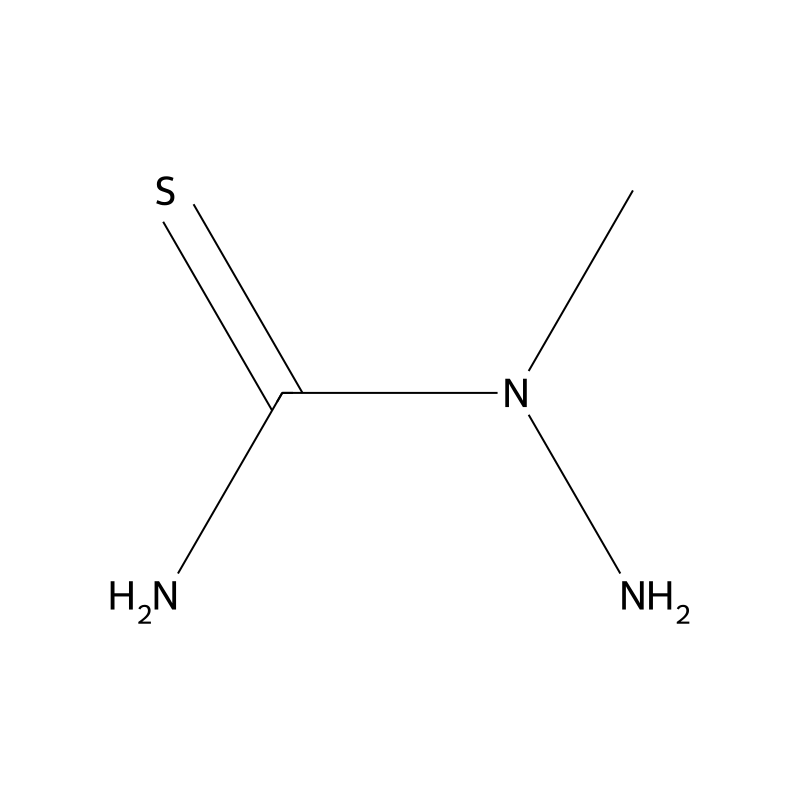

2-Methyl-3-thiosemicarbazide is a chemical compound with the molecular formula C₂H₇N₃S. It is classified as a thiosemicarbazide, which is a derivative of thiosemicarbazone. This compound appears as a white, odorless solid and is notable for its structural resemblance to thiourea, differing primarily by the presence of an additional nitrogen atom in its structure. The thiosemicarbazide group is characterized by the presence of a thiocarbonyl group (C=S) and an amine group (NH₂), making it a versatile compound in various

- Formation of Thiosemicarbazones: It can react with aldehydes or ketones to form thiosemicarbazones, which are important intermediates in organic synthesis.

- Cyclization Reactions: The compound can participate in cyclization reactions leading to the formation of heterocyclic compounds, such as triazoles, through formylation processes .

- Reactivity with Iodine: Treatment with iodine in alkaline conditions can yield various derivatives, showcasing its utility in synthetic organic chemistry .

2-Methyl-3-thiosemicarbazide exhibits notable biological activities. It has been studied for its potential as an antimicrobial agent, showing effectiveness against various bacterial strains. Additionally, it has been evaluated for its anticancer properties, with some studies indicating that it may inhibit tumor growth through apoptosis induction in cancer cells. The compound's ability to scavenge reactive oxygen species further contributes to its biological significance .

The synthesis of 2-Methyl-3-thiosemicarbazide can be achieved through several methods:

- Reaction of Hydrazine Hydrate with Methyl Isothiocyanate: This method involves the nucleophilic attack of hydrazine on methyl isothiocyanate, resulting in the formation of 2-Methyl-3-thiosemicarbazide .

- Alkaline Hydrolysis: Starting from thiosemicarbazides, alkaline hydrolysis can lead to the formation of this compound through specific reaction pathways involving thiocarbonyl groups .

The applications of 2-Methyl-3-thiosemicarbazide span various fields:

- Pharmaceuticals: Due to its biological activities, it is explored as a potential drug candidate for treating infections and cancers.

- Agricultural Chemistry: It may serve as a fungicide or pesticide due to its antimicrobial properties.

- Coordination Chemistry: This compound acts as a ligand for transition metals, facilitating the formation of metal complexes that are useful in catalysis and material science .

Studies have indicated that 2-Methyl-3-thiosemicarbazide interacts effectively with reactive oxygen species, acting as a scavenger. This property has implications for its use in chemiluminescence reactions where it can delay emission onset times, allowing for controlled release applications in chemical sensing and detection systems . Its interaction with transition metals also enhances its utility in coordination chemistry.

Several compounds share structural similarities with 2-Methyl-3-thiosemicarbazide. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Thiosemicarbazide | H₂NC(S)NHNH₂ | Parent compound; lacks methyl substitution |

| 4-Methyl-3-thiosemicarbazide | C₃H₉N₃S | Contains an additional methyl group |

| 2-Amino-5-methylthiazole | C₅H₆N₂S | Contains a thiazole ring; different heterocyclic structure |

| Thiourea | CH₄N₂S | Lacks the thiosemicarbazide structure; simpler reactivity |

The uniqueness of 2-Methyl-3-thiosemicarbazide lies in its specific methyl substitution at the second position and its distinct reactivity profile compared to these similar compounds. Its biological activity and applications further differentiate it within the thiosemicarbazide class.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant